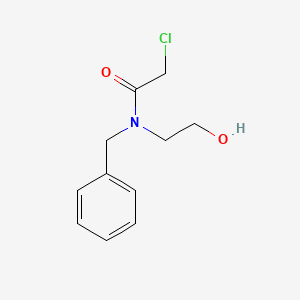

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through these steps, starting with N-methylaniline and chloracetyl chloride, followed by reaction with anhydrous sodium acetate and methanol . This method could potentially be adapted for the synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

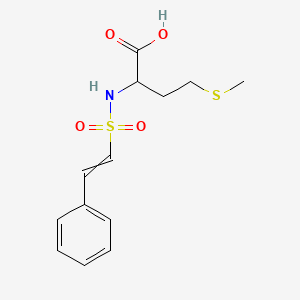

The molecular structures of benzylacetamide derivatives are characterized by various spectroscopic techniques, including IR and MS spectroscopy, and confirmed by elemental analysis . X-ray diffraction analysis is also used to determine the crystal structures of these compounds, revealing details such as bond lengths, angles, and conformations . The molecular structure of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide would likely be elucidated using similar analytical methods.

Chemical Reactions Analysis

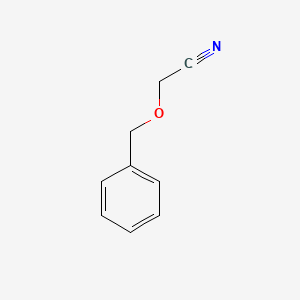

Benzylacetamide derivatives can undergo a range of chemical reactions. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . Additionally, N-benzyl-2-cyano-2-(hydroxyimino)acetamide can undergo a Beckmann-type rearrangement to yield unexpected products . These examples suggest that N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide could also participate in interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylacetamide derivatives are influenced by their molecular structures. The crystal and molecular structures of these compounds often exhibit hydrogen bonding and other non-covalent interactions, which can affect their melting points, solubility, and stability . The properties of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide would likely be studied in a similar context, with attention to how the chloro and hydroxyethyl groups influence its behavior.

Relevant Case Studies

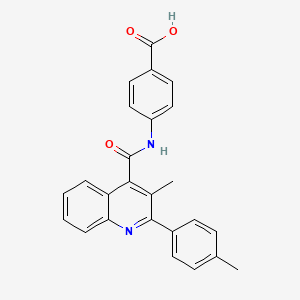

Case studies of similar compounds provide insights into the potential applications and behaviors of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. For instance, some benzylacetamide derivatives have been investigated for their anticonvulsant activities, with structural comparisons made to known anticonvulsant drugs . While not a direct case study of the compound , these studies highlight the potential pharmacological relevance of benzylacetamide derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

- The compound N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, a related derivative, was synthesized as part of a project to create a combinatorial library. It was found to crystallize as non-planar discrete molecules, linked by intermolecular hydrogen bonds, which could be relevant for understanding the properties of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (Davis & Healy, 2010).

Soil Adsorption and Mobility

- Research on Alachlor and Metolachlor, chemicals structurally similar to N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, showed that their adsorption was positively correlated with soil properties like organic matter and clay content. This implies that the soil adsorption characteristics of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide might also be influenced by similar soil properties (Peter & Weber, 1985).

Silylated Derivatives Synthesis

- The synthesis of Silylated derivatives of N-(2-hydroxyphenyl)acetamide, a compound similar to N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, demonstrates the potential for creating structurally varied compounds for varied applications, such as in materials science or pharmaceuticals (Nikonov et al., 2016).

Fungal Metabolism Study

- The metabolism of Metolachlor, another structurally related compound, by the fungus Cunninghamella elegans, was studied. This indicates the potential of similar compounds like N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide to be metabolized by fungi, which could be relevant in bioremediation or biological transformation studies (Pothuluri et al., 1997).

Applications in Polymer Science

- New AB-type monomers for polybenzimidazoles were synthesized from N-(4,5-dichloro-2-nitrophenyl)acetamide, suggesting that derivatives like N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide could also be used in the synthesis of novel polymeric materials (Begunov & Valyaeva, 2015).

Chemical Reactions and Transformations

- The study of reactions of N-(hydroxymethyl) acetamide and benzamide with trialkyl phosphites suggests potential pathways for chemical transformations of compounds like N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (Ivanov et al., 1968).

Propriétés

IUPAC Name |

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUWNFAYERZSNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395662 |

Source

|

| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

CAS RN |

100129-49-5 |

Source

|

| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)